molecular formula C9H10BrFO B1375256 1-Bromo-2-fluoro-4-propoxybenzene CAS No. 1242070-96-7

1-Bromo-2-fluoro-4-propoxybenzene

Cat. No. B1375256
M. Wt: 233.08 g/mol
InChI Key: HTEBAEITZHAVDL-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-propoxybenzene is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring . It also has a propoxy group attached to it .


Molecular Structure Analysis

The molecular formula of 1-Bromo-2-fluoro-4-propoxybenzene is C9H10BrFO . The InChI code is 1S/C9H10BrFO/c1-2-5-12-7-3-4-8 (10)9 (11)6-7/h3-4,6H,2,5H2,1H3 .


Physical And Chemical Properties Analysis

1-Bromo-2-fluoro-4-propoxybenzene is a liquid at room temperature . It has a molecular weight of 233.08 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

1-Bromo-2-fluoro-4-propoxybenzene serves as a key intermediate in various synthetic processes. It's utilized in the synthesis of complex organic compounds, often as a starting material or an intermediate step in the synthesis of larger molecules. For instance, its use in the formation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a compound important for 18F-arylation reactions in radiopharmaceuticals, highlights its significance in medicinal chemistry (Ermert et al., 2004).

Photofragment Spectroscopy

In photofragment spectroscopy, 1-Bromo-2-fluoro-4-propoxybenzene is used to study the dynamics of molecular dissociation and reaction pathways. This application is crucial for understanding the behavior of molecules under high-energy conditions, such as those in UV photodissociation (Gu et al., 2001).

Electrochemistry

In electrochemistry, this compound is studied for its behavior during the electrochemical fluorination of aromatic compounds. These studies are essential for understanding the reactivity of halogenated compounds in electrochemical processes, which has implications for the synthesis of fluorinated organic compounds (Horio et al., 1996).

NMR Spectroscopy and Computational Modeling

1-Bromo-2-fluoro-4-propoxybenzene is also used in NMR spectroscopy and computational modeling studies. These applications are key in the exploration of chemoselectivity and reactivity in organic synthesis, providing insights into the formation and behavior of Grignard reagents (Hein et al., 2015).

Vibrational Spectroscopy

Vibrational spectroscopy studies involving 1-Bromo-2-fluoro-4-propoxybenzene contribute to the understanding of molecular vibrations in substituted benzenes. These insights are valuable for the characterization of molecular structures and the study of intermolecular interactions (Aralakkanavar et al., 1992).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-bromo-2-fluoro-4-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEBAEITZHAVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289782
Record name Benzene, 1-bromo-2-fluoro-4-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-4-propoxybenzene

CAS RN

1242070-96-7
Record name Benzene, 1-bromo-2-fluoro-4-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242070-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-fluoro-4-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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